molecular formula C42H45ClN6O5S2 B1684200 Abt-737 CAS No. 852808-04-9

Abt-737

Cat. No. B1684200
M. Wt: 813.4 g/mol
InChI Key: HPLNQCPCUACXLM-PGUFJCEWSA-N
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Description

ABT-737 is a small molecule drug that inhibits Bcl-2 and Bcl-xL, two members of the Bcl-2 family of evolutionarily-conserved proteins that share Bcl-2 Homology (BH) domains . It was first developed as a potential cancer chemotherapy and was subsequently identified as a senolytic, a drug that selectively induces cell death in senescent cells .


Synthesis Analysis

ABT-737 was one of the earliest of a series of drugs developed by Abbott Laboratories (now Abbvie) to target this pathway . The development was based on their resolution of the 3D structure of Bcl-xL and studies using high-field solution nuclear magnetic resonance (NMR) that revealed how the BH domains of these proteins interacted with their targets .


Molecular Structure Analysis

The molecular formula of ABT-737 is C42H45ClN6O5S2 and its molecular weight is 813.43 . The 3D structure of Bcl-xL, which ABT-737 targets, was resolved during its development .


Chemical Reactions Analysis

ABT-737 is a BH3 mimetic small-molecule inhibitor that binds with high affinity to Bcl-2 and Bcl-xL . It prevents the sequestration of proapoptotic molecules, shifting the cell survival/apoptosis balance toward apoptosis induction .


Physical And Chemical Properties Analysis

ABT-737 has a molecular weight of 813.43 and a molecular formula of C42H45ClN6O5S2 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Resistance Mechanisms in Small-Cell Lung Carcinoma (SCLC) :

    • ABT-737 is effective in triggering cell death in many SCLC cell lines, but resistance is observed in some cases. The resistance is linked to the antiapoptotic Bcl-2 family protein Mcl-1. Reducing Mcl-1 levels can overcome ABT-737 resistance, suggesting the potential of combining Mcl-1 downregulating agents with ABT-737 as a therapeutic approach for certain cancers (Lin et al., 2007).
  • Combination Therapies in Lymphoma :

    • In lymphoma cells, resistance to ABT-737 was attributed to increased levels of BFL-1 and/or MCL-1 proteins. Reducing MCL-1 levels restored sensitivity to ABT-737, indicating the importance of these proteins in determining ABT-737's efficacy. This research also highlighted the potential of combining ABT-737 with agents that target MCL-1 or BFL-1 (Yecies et al., 2010).
  • Effectiveness Against Acute Myeloid Leukemia (AML) :

    • ABT-737 was found to be effective against acute myeloid leukemia cells, including blast, progenitor, and stem cells, without affecting normal hematopoietic cells. The efficacy was linked to the disruption of the BCL-2/BAX complex and activation of the intrinsic apoptotic pathway. However, phosphorylated BCL-2 or increased MCL-1 can render cells resistant to ABT-737 (Konopleva et al., 2006).
  • Synergistic Effects with Other Therapies in Multiple Myeloma :

    • ABT-737 demonstrated substantial antimyeloma activity and showed a synergistic effect when combined with dexamethasone or melphalan. This finding suggests that ABT-737 could be a potent component of combination therapy regimens for treating multiple myeloma (Trudel et al., 2007).
  • Induction of Senescence in Cancer Cells :

    • In cancer cells resistant to apoptosis, ABT-737 can induce cellular senescence, characterized by changes in gene expression and growth inhibition. This action is p53-dependent, suggesting a potential role for ABT-737 in therapies targeting non-apoptotic cell death mechanisms (Song et al., 2011).
  • Enhancing Radiation Sensitivity in Cervical Cancer :

    • ABT-737 improved radiation sensitivity in cervical cancer HeLa cells by inhibiting cell proliferation and activating the JNK/c-Jun signaling pathway, leading to up-regulation of Bim expression. This suggests that combining ABT-737 with radiation therapy could be an effective treatment strategy for cervical cancer (Wang et al., 2012).
  • Synergistic Effects with Resveratrol in Acute Lymphoblastic Leukemia :

    • A combination of ABT-737 and resveratrol induced synergistic cytotoxicity in acute lymphoblastic leukemia cells. This combination reduced mitochondrial membrane potential and up-regulated the Bax/Bcl-2 ratio, indicating a promising approach for leukemia treatment (Opydo-Chanek et al., 2017).

Safety And Hazards

ABT-737 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

ABT-737 has shown significant clinical success in acute myeloid leukemia in combination with standard therapy . As the number and variety of available BH3 mimetics increases, and investigations into applying these novel inhibitors to treat myeloid leukemias continue apace, the need to evaluate where we currently stand in this rapidly expanding field is clear .

properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLNQCPCUACXLM-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45ClN6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042641
Record name ABT-737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

813.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abt-737

CAS RN

852808-04-9
Record name 4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852808-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABT 737
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852808049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-737
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17023
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABT-737
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NFR173NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,500
Citations
CL Hann, VC Daniel, EA Sugar, I Dobromilskaya… - Cancer research, 2008 - AACR
… The addition of etoposide to ABT-737 in the primary xenografts resulted in significant … of ABT-737 in combination therapy. To identify factors that may contribute to resistance to ABT-737 …
Number of citations: 236 aacrjournals.org
M Konopleva, R Contractor, T Tsao, I Samudio… - Cancer cell, 2006 - cell.com
… MCL-1, ABT-737 was inactive. Inhibition of BCL-2 phosphorylation and reduction of MCL-1 expression restored sensitivity to ABT-737. These data suggest that ABT-737 could be a …
Number of citations: 147 www.cell.com
EF Lee, PE Czabotar, BJ Smith, K Deshayes… - Cell Death & …, 2007 - nature.com
… To address this, we describe here a 2.2 Å resolution crystal structure of ABT-737 bound to hBcl… are primarily mimicked by ABT-737) to understand better the target selectivity of ABT-737. …
Number of citations: 309 www.nature.com
MF Van Delft, AH Wei, KD Mason, CJ Vandenberg… - Cancer cell, 2006 - cell.com
… types proved refractory to ABT-737. We show that this resistance reflects ABT-737’s inability … Downregulation of Mcl-1 by several strategies conferred sensitivity to ABT-737. Furthermore…
Number of citations: 436 www.cell.com
L Bodet, P Gomez-Bougie, C Touzeau… - Blood, The Journal …, 2011 - ashpublications.org
… translocations, we showed that ABT-737 effectively kills a subset of … We demonstrated that ABT-737–sensitive and ABT-737–… ABT-737 first induced the disruption of Bcl-2/Bax, Bcl-2/Bik, …
Number of citations: 120 ashpublications.org
D Yecies, NE Carlson, J Deng… - Blood, The Journal of the …, 2010 - ashpublications.org
… Before treatments, OCI-Ly1 R7 cells were cultured in media containing 320nM ABT-737 and OCI-Ly1 R10 cells in media with 1μM ABT-737. ABT-737 was withdrawn 24 hours before …
Number of citations: 423 ashpublications.org
J Witham, MR Valenti, AK De-Haven-Brandon… - Clinical cancer …, 2007 - AACR
… of ABT-737 in ovarian cancer cells. We show that ABT-737 does not potently inhibit the growth/survival of seven ovarian cancer cell lines tested in vitro. However, ABT-737 increases the …
Number of citations: 133 aacrjournals.org
EE Gardner, N Connis, JT Poirier, L Cope… - Cancer research, 2014 - AACR
… ABT-737 triggers programmed cell death in a BAX/BAK-dependent manner, we provide preclinical evidence that the efficacy of ABT-737 … the anticancer efficacy of ABT-737. These data …
Number of citations: 64 aacrjournals.org
KE Tagscherer, A Fassl, B Campos, M Farhadi… - Oncogene, 2008 - nature.com
… that ABT-737 potently induces apoptosis in glioblastoma cells and that ABT-737 sensitizes … We also describe the effects of ABT-737 on stem cell-like glioma cells, as there is mounting …
Number of citations: 242 www.nature.com
KD Mason, SL Khaw, KC Rayeroux, E Chew, EF Lee… - Leukemia, 2009 - nature.com
… ABT-737 is a BH3 mimetic compound that selectively targets BCL2 and BCLX L . In the present work, we report that ABT-737 … In vitro sensitivity to ABT-737 could not be simply predicted …
Number of citations: 113 www.nature.com

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